molecular formula C15H11ClF2N4O2 B4381698 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4381698
M. Wt: 352.72 g/mol
InChI Key: ZNJLFMOPMZWVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Chemistry: : Used in the synthesis of novel compounds due to its reactive groups.

  • Biology: : Investigated for its potential as a kinase inhibitor, impacting signal transduction pathways.

  • Medicine: : Explored in drug discovery, particularly in oncology for targeting specific cancer cells.

  • Industry: : Utilized in material science for developing advanced polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic synthesis methods. Common steps include:

  • Construction of the pyrazolo[1,5-a]pyrimidine core.

  • Introduction of the 3-chloro and difluoromethoxy substituents.

  • Carboxamide formation at the desired position.

Industrial Production Methods: Industrial-scale synthesis might include optimization of each step to maximize yield and purity. This could involve:

  • Catalyst selection for the chlorination steps.

  • Use of protecting groups to ensure selective functionalization.

  • Solvent selection and temperature control to facilitate the difluoromethoxylation.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : This compound may undergo oxidative transformations where electron-rich sites are targeted by oxidizing agents.

  • Reduction: : Potential reduction at the nitro or carbonyl sites under appropriate conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic or heteroaromatic rings.

Common Reagents and Conditions:

  • Oxidation: : Utilizes agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Employs reagents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Uses reagents like halogens or nucleophiles under controlled temperature and pH.

Major Products Formed:

  • Oxidation: : Yields sulfoxides, sulfones, or carboxylic acids.

  • Reduction: : Produces amines, alcohols, or alkanes.

  • Substitution: : Forms varied substituted pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action

Molecular Targets and Pathways: 3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, blocking phosphorylation events crucial for cell signaling and growth. This inhibition affects downstream signaling pathways, leading to altered cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound's substitution pattern provides distinct physicochemical properties and biological activity. Its difluoromethoxy group enhances lipophilicity and membrane permeability. Similar compounds include:

  • 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

  • 3-chloro-N-[5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide: These related compounds share the core structure but differ in specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N4O2/c1-8-3-4-10(24-15(17)18)9(7-8)20-14(23)12-11(16)13-19-5-2-6-22(13)21-12/h2-7,15H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJLFMOPMZWVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=O)C2=NN3C=CC=NC3=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.